molecular formula C14H15N5O4 B11443223 N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B11443223
M. Wt: 317.30 g/mol
InChI Key: NBUJLNJMUBYXDO-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Nitration: The triazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The phenyl ring can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the acetylphenyl derivative with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

    Hydrolysis conditions: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Possible development as a pharmaceutical agent due to its triazole and nitro functionalities, which are known to exhibit antimicrobial, antifungal, and anticancer activities.

    Industry: Application in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, while the triazole ring might bind to specific protein sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which might result in different biological activities.

    N-(4-acetylphenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: The nitro group is reduced to an amine, potentially altering its reactivity and interactions.

    N-(4-acetylphenyl)-4-(3-methyl-1H-1,2,4-triazol-1-yl)butanamide: The nitro group is replaced with a methyl group, which could affect its chemical and biological properties.

Uniqueness

The presence of both the acetylphenyl and nitrotriazole groups in “N-(4-acetylphenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide” makes it unique compared to similar compounds. The nitro group can participate in redox reactions, while the triazole ring can engage in various binding interactions, providing a versatile platform for diverse applications.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C14H15N5O4/c1-10(20)11-4-6-12(7-5-11)16-13(21)3-2-8-18-9-15-14(17-18)19(22)23/h4-7,9H,2-3,8H2,1H3,(H,16,21)

InChI Key

NBUJLNJMUBYXDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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